molecular formula C12H10N4O B122526 Birg-616 BS CAS No. 287980-84-1

Birg-616 BS

Cat. No.: B122526
CAS No.: 287980-84-1
M. Wt: 226.23 g/mol
InChI Key: RKCRKBSFEVQVSX-UHFFFAOYSA-N
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Description

Birg-616 BS is a metabolite of Nevirapine, a potent and selective non-nucleoside inhibitor of HIV-1 Reverse Transcriptase used as an antiretroviral agent . This compound plays a significant role in the pharmacokinetics of Nevirapine, contributing to its overall efficacy in treating HIV-1 infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Birg-616 BS involves the metabolic transformation of Nevirapine. Nevirapine undergoes a series of enzymatic reactions in the liver, leading to the formation of this compound. The specific synthetic routes and reaction conditions for industrial production are not widely documented, but it is known that the process involves the use of liver microsomes and specific enzymes that facilitate the conversion.

Industrial Production Methods

Industrial production of this compound is typically carried out through the large-scale synthesis of Nevirapine, followed by its metabolic conversion. This process requires stringent control of reaction conditions, including temperature, pH, and the presence of specific cofactors and enzymes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Birg-616 BS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the core structure of the compound .

Scientific Research Applications

Birg-616 BS has several scientific research applications:

Mechanism of Action

Birg-616 BS exerts its effects by interacting with the same molecular targets as Nevirapine. It inhibits the HIV-1 Reverse Transcriptase enzyme, preventing the replication of the virus. The compound binds to the enzyme’s active site, blocking its activity and thereby reducing viral load in patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific metabolic origin and its role in the pharmacokinetics of Nevirapine. Unlike other metabolites, it retains significant activity against HIV-1 Reverse Transcriptase, making it a valuable compound in antiretroviral therapy .

Properties

IUPAC Name

7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-7-4-6-14-11-9(7)15-12(17)8-3-2-5-13-10(8)16-11/h2-6H,1H3,(H,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRKBSFEVQVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)NC3=C(C=CC=N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287980-84-1
Record name BIRG-616 BS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287980841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-DESCYCLOPROPYL NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCP19Y3O9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2-(cyclopropylamino)-N-(2-methoxy-4-methyl-3-pyridinyl)-3-pyridinecarboxamide (0.3 g, 1 mmol) in 2 mL of dry pyridine under an argon atmosphere was treated with 2.2 mL of a 1.0M solution of NaHMDS. The solution was then warmed to 90° C. for 6 h. Upon cooling, the mixture was partitioned between EtOAc and 0.5N HCl. The EtOAc layer was then washed further with 0.5N HCl, dried (MgSO4) and concentrated. The residue was purified by flash chromatography on silica gel (1:1 EtOAc:Hexanes) to give 5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one in 91% yield (0.24 g).
Name
2-(cyclopropylamino)-N-(2-methoxy-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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